1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid
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Overview
Description
1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of biphenyl, imidazo[2,1-b]thiazole, and piperidine carboxylic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts such as palladium iodide and potassium iodide under mild conditions (100°C under 20 atm of a 4:1 mixture of carbon monoxide and air) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the imidazole ring, typically using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at the biphenyl and imidazole rings, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the imidazole ring can produce imidazolines.
Scientific Research Applications
1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazoles: These compounds share the imidazo[2,1-b]thiazole core structure and exhibit similar chemical reactivity and biological activities.
Biphenyl derivatives: Compounds with biphenyl groups often have similar physical properties and can undergo similar substitution reactions.
Piperidine carboxylic acids: These compounds share the piperidine carboxylic acid moiety and can exhibit similar pharmacokinetic properties.
Uniqueness
1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid is unique due to the combination of its structural components, which confer a distinct set of chemical and biological properties. The presence of the biphenyl group enhances its lipophilicity, while the imidazo[2,1-b]thiazole core provides a versatile platform for chemical modifications. The piperidine carboxylic acid moiety contributes to its potential pharmacological activities.
Properties
Molecular Formula |
C24H23N3O2S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[[6-(4-phenylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C24H23N3O2S/c28-23(29)20-10-12-26(13-11-20)16-21-22(25-24-27(21)14-15-30-24)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-9,14-15,20H,10-13,16H2,(H,28,29) |
InChI Key |
GAUKHIPOSUWEIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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